molecular formula C12H12Cl3N3O3S B12473201 4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid

4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid

Cat. No.: B12473201
M. Wt: 384.7 g/mol
InChI Key: VZCJBBLUDCCECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid is a complex organic compound with the molecular formula C12H12Cl3N3O3S It is characterized by the presence of an acetylamino group, a trichloroethyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid typically involves multiple stepsThe final step involves the formation of the benzoic acid moiety through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce less chlorinated derivatives .

Scientific Research Applications

4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the trichloroethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trichloroethyl group in 4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased hydrophobicity and reactivity, which can be advantageous in certain applications .

Properties

Molecular Formula

C12H12Cl3N3O3S

Molecular Weight

384.7 g/mol

IUPAC Name

4-[(1-acetamido-2,2,2-trichloroethyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C12H12Cl3N3O3S/c1-6(19)16-10(12(13,14)15)18-11(22)17-8-4-2-7(3-5-8)9(20)21/h2-5,10H,1H3,(H,16,19)(H,20,21)(H2,17,18,22)

InChI Key

VZCJBBLUDCCECI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.